3-(n-Decylsulfonyl)propionic acid

Description

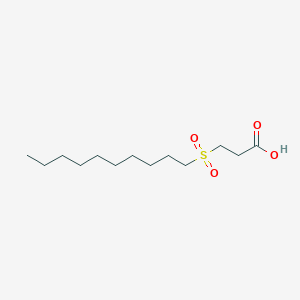

3-(n-Decylsulfonyl)propionic acid is a sulfonated derivative of propionic acid, characterized by a decyl chain terminated with a sulfonyl (-SO₂-) group at the third carbon position. The sulfonyl group is a strong electron-withdrawing moiety, which enhances the acidity of the carboxylic acid group compared to non-sulfonated analogs. Its structure combines hydrophobic (decyl chain) and hydrophilic (sulfonyl and carboxylic acid) regions, enabling unique solubility and reactivity profiles .

Properties

Molecular Formula |

C13H26O4S |

|---|---|

Molecular Weight |

278.41 g/mol |

IUPAC Name |

3-decylsulfonylpropanoic acid |

InChI |

InChI=1S/C13H26O4S/c1-2-3-4-5-6-7-8-9-11-18(16,17)12-10-13(14)15/h2-12H2,1H3,(H,14,15) |

InChI Key |

NQMGODXTYQRCQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

*Estimated based on sulfonic acid analogs.

Physicochemical Properties

- Acidity : The sulfonyl group in this compound significantly lowers the pKa of the carboxylic acid (estimated ~1-2) compared to thioether analogs (pKa ~4-5) or hydroxylated derivatives (pKa ~4.5) .

- Solubility: The decyl chain imparts lipophilicity, but the sulfonyl and carboxylic acid groups enhance water solubility relative to purely alkyl-substituted compounds. In contrast, 3-(4-hydroxyphenyl)propionic acid exhibits high water solubility due to phenolic -OH .

Key Research Findings and Trends

- Synthetic Optimization : Copper-mediated and S-alkylation methods dominate the synthesis of sulfur-containing propionic acids, but sulfonated variants require specialized oxidation steps .

- Biological Efficacy : Hydroxylated phenylpropionic acids are prominent in dietary and microbial metabolites, with demonstrated antioxidant and anti-inflammatory roles. Sulfonated derivatives remain underexplored in bioactivity studies .

- Sustainability : Ethyl acetate is emerging as a greener solvent for isolating 3-(alkylthio)propionic acids, aligning with eco-friendly chemistry trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.